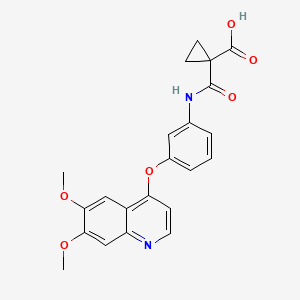
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid is a chemical compound known for its role as an impurity in the synthesis of cabozantinib, a medication used to treat certain types of cancer . This compound is characterized by its complex structure, which includes a quinoline moiety and a cyclopropane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid involves multiple steps. One common method includes the reaction of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with cyclopropanecarboxylic acid derivatives under specific conditions . The reaction typically requires the use of thionyl chloride in tetrahydrofuran (THF) to form an intermediate, which is then reacted with potassium carbonate in a mixture of water and THF .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: THF, acetonitrile, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines.
Aplicaciones Científicas De Investigación
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated as an impurity in cabozantinib synthesis, which is used to treat cancer.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. In the context of cabozantinib synthesis, it acts as an impurity that must be controlled to ensure the efficacy and safety of the final product . The compound’s quinoline moiety is known to interact with various enzymes and receptors, potentially influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cabozantinib: A medication used to treat cancer, which shares structural similarities with the compound .
Other Quinoline Derivatives: Compounds like quinine and chloroquine, which also contain the quinoline moiety.
Uniqueness
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid is unique due to its specific structure, which includes both a quinoline moiety and a cyclopropane ring. This combination of features is not commonly found in other compounds, making it a valuable intermediate in chemical synthesis.
Propiedades
Fórmula molecular |
C22H20N2O6 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
1-[[3-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C22H20N2O6/c1-28-18-11-15-16(12-19(18)29-2)23-9-6-17(15)30-14-5-3-4-13(10-14)24-20(25)22(7-8-22)21(26)27/h3-6,9-12H,7-8H2,1-2H3,(H,24,25)(H,26,27) |
Clave InChI |
PIMDTUNLKCDAGG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=CC(=C3)NC(=O)C4(CC4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
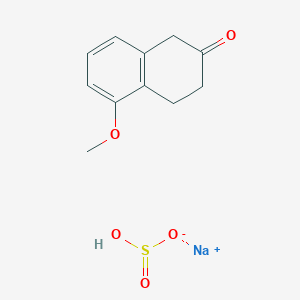
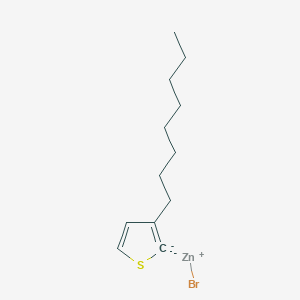
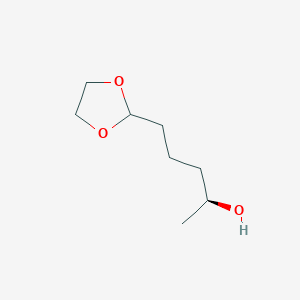



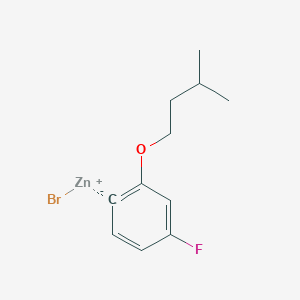
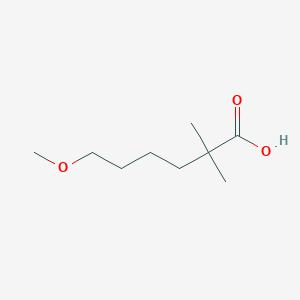
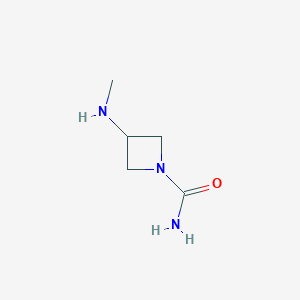
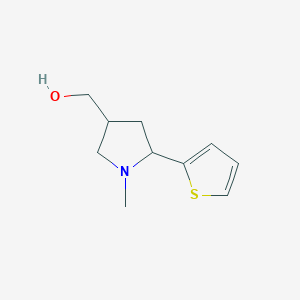
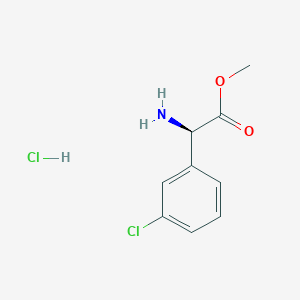

![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
